molecular formula C23H26N4O B2525596 N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900003-49-8

N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2525596
CAS No.: 900003-49-8
M. Wt: 374.488
InChI Key: FDQNKSOMAMGMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a pyridin-4-yl group and a 4-tert-butylphenyl carboxamide moiety. This structural framework is characteristic of medicinal chemistry candidates, particularly those targeting kinase inhibition or central nervous system disorders, given the prevalence of pyridine and pyrrolopyrazine motifs in such contexts .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-23(2,3)18-6-8-19(9-7-18)25-22(28)27-16-15-26-14-4-5-20(26)21(27)17-10-12-24-13-11-17/h4-14,21H,15-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQNKSOMAMGMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butylphenyl and pyridinyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.

    Carboxamide formation: The final step usually involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Case Studies

  • FLT3 Inhibition : A study demonstrated that derivatives of pyrazole carboxamides exhibit excellent inhibition of FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). The structure-activity relationship indicated that modifications at the pyridine position significantly enhance inhibitory activity against FLT3 .
  • CDK Inhibition : Research has shown that certain derivatives of the compound effectively inhibit cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are essential for cell cycle regulation. This inhibition leads to antiproliferative effects on cancer cells, supporting its potential use in cancer therapy .

In Vitro Studies

In vitro assays have confirmed the compound's efficacy in reducing tumor cell proliferation. For instance, compounds similar to N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide have shown significant anti-proliferative activity against various cancer cell lines .

Targeted Therapy

The compound's ability to inhibit key kinases positions it as a candidate for targeted therapies in cancer treatment. The specificity towards kinases like VEGFR and Bcr-Abl makes it particularly valuable for treating specific types of cancers.

Research Findings

  • VEGFR Inhibition : Studies indicate that certain derivatives exhibit potent inhibitory activity against VEGFR kinase, which plays a critical role in tumor angiogenesis. This suggests potential applications in combating tumor growth through the inhibition of blood vessel formation .
  • Bcr-Abl Inhibition : The compound has also been noted for its effectiveness against various mutations of Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML). This specificity could provide new avenues for treating resistant forms of CML .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Modifications such as prodrug formulations can enhance its bioavailability and therapeutic efficacy.

Safety and Toxicity

Preliminary studies suggest that the compound exhibits low toxicity levels in vitro, making it a promising candidate for further development into therapeutic agents. Ongoing research aims to elucidate its safety profile more comprehensively.

Summary Table of Applications

Application AreaMechanism/TargetReferences
Anti-Cancer ActivityFLT3 and CDK inhibition
Tumor ProliferationInhibition of tumor cell growth
Kinase InhibitionVEGFR and Bcr-Abl
PharmacokineticsFavorable absorption propertiesOngoing studies

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Pyrazine and Pyridine Derivatives

Compounds with pyrazine-carboxamide backbones () exhibit distinct pharmacological profiles:

Compound (Example) Structure Functional Groups Molecular Weight (g/mol) Notable Properties
N-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide () Pyrazolo[3,4-d]pyrimidine-pyrazine Fluorophenyl-piperazine, ethyl linker 447.5 Likely kinase inhibition due to pyrimidine core
N-((S)-1-(((S)-1-Hydroxy-4-methylpentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide () Pyrazine-carboxamide Hydroxy-methylpentan-2-yl, phenylpropan-2-yl 369.19 Chiral centers may influence enantioselective activity

Comparison with Target Compound:

  • Piperazine and fluorophenyl groups in suggest serotonin receptor or kinase targeting, whereas the target’s tert-butylphenyl group may prioritize lipid-rich environments .

Analytical Characterization

  • NMR Trends: Pyridine protons in similar compounds (e.g., , : δ 8.49 ppm for pyridine-H) align with the target’s expected aromatic signals. Tert-butyl groups typically appear as singlets near δ 1.3–1.5 ppm .
  • Mass Spectrometry: The target’s molecular ion ([M+H]+) is estimated at ~357 m/z, comparable to ’s 357.85 g/mol compound .

Biological Activity

N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, including case studies and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C26H31N3O2
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 2147-89-9

The compound is believed to exert its biological effects through various mechanisms, primarily involving inhibition of specific kinases and modulation of signaling pathways. This section discusses its interactions and effects on different biological targets.

Kinase Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of key kinases involved in cellular signaling pathways:

  • Transforming Growth Factor Beta (TGF-β) Receptor Inhibition : The compound has shown potential in inhibiting TGF-β type I receptor (ALK5), which is crucial in fibrotic diseases. In a study involving rats with induced renal fibrosis, administration of similar compounds resulted in significant reductions in collagen IA1 mRNA expression, indicating antifibrotic activity .

Biological Activity Data

Biological Activity Effect Dosage Model
Collagen IA1 mRNA ExpressionReduced by 80%10 mg/kg/dayPuromycin-induced renal fibrosis
Kinase ActivityInhibition of ALK5Not specifiedFibrotic disease models

Case Studies

Several studies have evaluated the efficacy of compounds related to this compound in various biological contexts:

  • Antifibrotic Activity : In a controlled study on rats with renal fibrosis induced by puromycin aminonucleoside, the compound significantly reduced collagen deposition when administered orally .
  • Cancer Cell Proliferation : Similar compounds have been tested for their ability to inhibit the proliferation of cancer cell lines. For instance, derivatives showed promising results against human colon tumor cells by targeting tyrosine kinase activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.